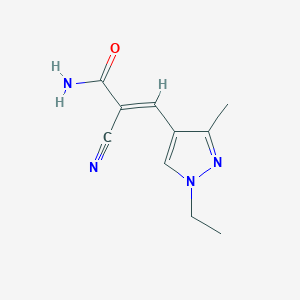

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

Description

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide is a compound that belongs to the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

(E)-2-cyano-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide |

InChI |

InChI=1S/C10H12N4O/c1-3-14-6-9(7(2)13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+ |

InChI Key |

VASIQWISUSNMTQ-XBXARRHUSA-N |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C(\C#N)/C(=O)N |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like triethylamine . The process may also involve microwave-assisted reactions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Michael Addition Reactions

The electron-deficient acrylamide moiety undergoes Michael additions with nucleophiles:

Example Reaction with Malononitrile Derivatives :

-

Nucleophilic attack at the β-carbon of the acrylamide forms intermediates like 5 (from ), followed by elimination of malononitrile to yield substituted pyrazole products.

Cyclization Reactions

The compound participates in heterocycle formation via cyclocondensation:

Benzoxazinone Formation

Condensation with 3,5-dibromo-2-aminobenzoic acid followed by acetic anhydride yields benzoxazinone derivatives (e.g., 5 in ).

Reversible Covalent Bonding in Inhibitor Design

The 2-cyanoacrylamide group enables reversible covalent interactions with cysteine residues in biological targets:

-

TAK1 Kinase Inhibition : Derivatives form thioether adducts with Cys174 in TAK1, showing IC50 values as low as 27 nM .

-

Reversibility : Confirmed via β-mercaptoethanol displacement assays .

Photochemical DNA Cleavage Activity

Under UV light (365 nm), thiazole-based derivatives generate reactive oxygen species (ROS), degrading plasmid DNA:

| Compound | ROS Species | DNA Cleavage Efficiency |

|---|---|---|

| 3b | Singlet oxygen (¹O₂) | 92% degradation |

| 3c | Superoxide (O₂⁻) | 88% degradation |

Data from , using agarose gel electrophoresis.

Nucleophilic Substitution at Pyrazole

The 1-ethyl-3-methylpyrazole group undergoes electrophilic aromatic substitution :

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of novel drugs. Research indicates that derivatives of 2-cyanoacrylamides exhibit anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Catalysis

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide has been utilized in catalytic processes, particularly in the Knoevenagel condensation reactions. This reaction is crucial for synthesizing various biologically active compounds. The compound acts as a catalyst in multi-component reactions, leading to the formation of complex molecules with potential pharmaceutical applications .

Materials Science

In materials science, this compound has been investigated for its role in developing advanced materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. These materials are valuable in creating durable coatings and composites for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide include other pyrazole derivatives, such as:

- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

- 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

- 2-Cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

The uniqueness of 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide lies in its specific substitution pattern on the pyrazole ring, which can lead to distinct biological and chemical properties compared to other pyrazole derivatives . This specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various scientific research applications .

Biological Activity

2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-cyanoacrylamides typically involves the condensation of carbonyl compounds and hydrazine derivatives. The specific synthesis of 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide can be achieved through a one-pot reaction involving appropriate starting materials under controlled conditions. This method often yields high purity and good yields, making it favorable for further biological studies.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations reveal that several derivatives, including those similar to 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide, show effective inhibition against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide | 0.25 | Staphylococcus aureus |

| Other Pyrazole Derivative | 0.22 - 0.25 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents against bacterial infections .

Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Compounds containing this structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HT29 (Colorectal) | 12 | Inhibition of anti-apoptotic proteins |

Research indicates that the presence of the cyano group enhances the compound's ability to interact with DNA or other cellular targets, leading to increased cytotoxicity in cancer cells .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide displayed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of pyrazole-based compounds on human cancer cell lines. The findings suggested that these compounds could inhibit tumor growth significantly, with IC50 values indicating potent activity against various cancer types .

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for 2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide, and how can reaction yields be improved?

Methodological Answer:

The compound is synthesized via nucleophilic addition-elimination reactions. A typical procedure involves refluxing a pyrazole methylene malononitrile derivative with a cyanoacetamide in an ethanol-water mixture (1:1) under basic conditions (e.g., NaOH) for ~12 hours . Yield optimization requires:

- Catalyst Screening : Use of mild bases (e.g., K₂CO₃) to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (DMF or DMSO) may enhance reactivity compared to ethanol .

- Purification : Recrystallization from ethanol or acetonitrile improves purity (>90% yield reported) .

1.2. Which spectroscopic techniques are critical for characterizing this acrylamide-pyrazole conjugate?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2215 cm⁻¹, C=O at ~1667 cm⁻¹) .

- ¹H NMR : Identifies regiochemistry via vinyl proton signals (δ 8.14–8.26 ppm) and pyrazole H-5 (δ 9.04–9.98 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.1% of theoretical values) .

1.3. How is preliminary bioactivity screening (e.g., antimicrobial, COX inhibition) designed for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- COX Inhibition : Human whole blood assays quantify prostaglandin E₂ (PGE₂) suppression to evaluate COX-1/COX-2 selectivity .

- Dosage Range : Test concentrations from 1–100 µM, with indomethacin or celecoxib as positive controls .

Advanced Research Questions

2.1. How can computational methods streamline reaction design and mechanistic studies for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions (solvent, catalyst) .

- Molecular Dynamics : Simulate binding affinities for target enzymes (e.g., COX-2) to guide structural modifications .

2.2. What strategies resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- X-ray Crystallography : Resolve regiochemistry disputes (e.g., pyrazole vs. isoxazole ring formation) .

- Dose-Response Replication : Repeat bioassays with purified batches to rule out impurities causing variability .

- Isotopic Labeling : Trace reaction pathways (e.g., ¹³C labeling for NMR tracking of acrylamide formation) .

2.3. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C .

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolysis of the cyano group to amides) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life .

2.4. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to COX-2 .

- Molecular Docking : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonding with pyrazole-NH) .

- Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Methodological Distinctions: Basic vs. Advanced

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Solvent/base optimization | Computational reaction path design |

| Characterization | IR/NMR validation | X-ray crystallography |

| Bioactivity | MIC/IC₅₀ determination | SPR binding kinetics |

| Data Analysis | Elemental analysis | Isotopic labeling for mechanistic tracing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.